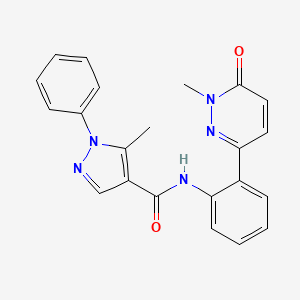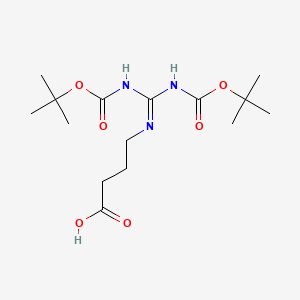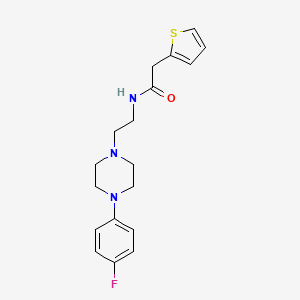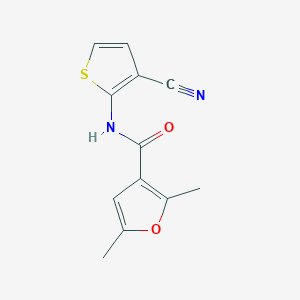
N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide” is a novel heterocyclic amide derivative . It was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .
Synthesis Analysis
The compound was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This reaction was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis
The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds . It was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .Chemical Reactions Analysis
The compound was obtained by a N-acylation reaction . This involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .Physical And Chemical Properties Analysis
The compound is a heterocyclic amide derivative . Further physical and chemical properties specific to “N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide” are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Radiosensitization
Compounds with similar structures, such as 2- and 3-nitrothiophene-5-carboxamides, have been synthesized and evaluated as radiosensitizers, indicating potential applications in enhancing the efficacy of radiation therapy in cancer treatment. These compounds have been shown to cause radiosensitization of mammalian cells under hypoxic conditions, highlighting their potential in oncology research (Threadgill et al., 1991).
Antiviral and Antitumor Activity
Thiazole C-nucleosides, sharing a core structural motif with N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide, have been synthesized and shown to possess antiviral and antitumor activities. These compounds have been evaluated against various viruses and cancer cell lines, suggesting the potential biomedical applications of structurally related compounds (Srivastava et al., 1977).
Molecular Engineering for Solar Cell Applications
Organic sensitizers, including those incorporating thiophene units and cyanoacrylic acid groups, have been engineered for solar cell applications. These sensitizers demonstrate high incident photon to current conversion efficiency, underscoring the relevance of such compounds in the development of photovoltaic materials (Kim et al., 2006).
G Protein-Coupled Receptor Agonists
Derivatives containing furan and thiophene moieties have been identified as agonists for G Protein-Coupled Receptor 35 (GPR35), indicating potential applications in drug discovery and pharmacology. These findings suggest that compounds like this compound may hold therapeutic value (Deng et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various biological targets, including proteins and dna .
Mode of Action
It was found that the compound could interact with dna bases such as guanine, thymine, adenine, and cytosine . This suggests that it may exert its effects by interacting with the genetic material of cells.
Biochemical Pathways
The compound’s interaction with dna suggests that it may influence various cellular processes, including replication, transcription, and translation .
Result of Action
N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide has been found to exhibit moderate antioxidant activity and significant antimicrobial properties . It demonstrated activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts .
Propiedades
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-7-5-10(8(2)16-7)11(15)14-12-9(6-13)3-4-17-12/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSPKHPUVKFGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2842605.png)
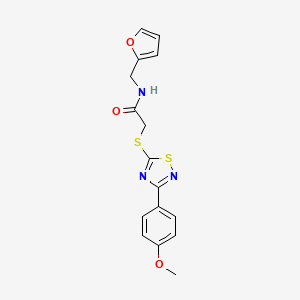
![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2842608.png)

![4-(benzo[d][1,3]dioxol-5-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2842612.png)
![Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2842613.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide](/img/structure/B2842616.png)
![4-[(Ethylsulfamoyl)methyl]benzoic acid](/img/structure/B2842617.png)
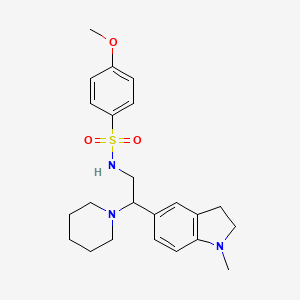
![4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2842621.png)
